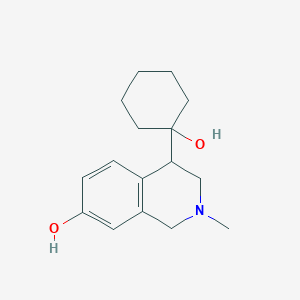
4-(1-Hydroxycyclohexyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Hidroxiciclohexil)-2-metil-1,2,3,4-tetrahidroisoquinolin-7-ol es un compuesto orgánico complejo que pertenece a la clase de las tetrahidroisoquinolinas. Este compuesto se caracteriza por la presencia de un grupo hidroxiciclohexil unido al núcleo de tetrahidroisoquinolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(1-Hidroxiciclohexil)-2-metil-1,2,3,4-tetrahidroisoquinolin-7-ol generalmente implica múltiples pasos:
Formación del núcleo de tetrahidroisoquinolina: Esto se puede lograr mediante la reacción de Pictet-Spengler, donde un aldehído o cetona reacciona con una amina en presencia de un catalizador ácido.
Introducción del grupo hidroxiciclohexil: Este paso implica la adición de un grupo ciclohexil seguido de hidroxilación. El grupo ciclohexil se puede introducir mediante una reacción de alquilación de Friedel-Crafts, y la hidroxilación se puede lograr utilizando reactivos como el tetróxido de osmio o el peróxido de hidrógeno.
Metilación: El grupo metil se puede introducir utilizando yoduro de metilo en presencia de una base como el carbonato de potasio.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y el uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(1-Hidroxiciclohexil)-2-metil-1,2,3,4-tetrahidroisoquinolin-7-ol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar a una cetona utilizando reactivos como el trióxido de cromo o el clorocromato de piridinio.
Reducción: El compuesto se puede reducir para eliminar el grupo hidroxilo o para reducir el núcleo de tetrahidroisoquinolina utilizando reactivos como el hidruro de litio y aluminio.
Sustitución: El grupo hidroxilo se puede sustituir por otros grupos funcionales utilizando reactivos como el cloruro de tionilo o el tribromuro de fósforo.
Reactivos y condiciones comunes
Oxidación: Trióxido de cromo en ácido acético, clorocromato de piridinio en diclorometano.
Reducción: Hidruro de litio y aluminio en éter, borohidruro de sodio en metanol.
Sustitución: Cloruro de tionilo en diclorometano, tribromuro de fósforo en tetrahidrofurano.
Principales productos formados
Oxidación: Formación de un derivado cetónico.
Reducción: Formación de una tetrahidroisoquinolina deshidroxilada o completamente reducida.
Sustitución: Formación de derivados cloro o bromo.
Aplicaciones Científicas De Investigación
4-(1-Hidroxiciclohexil)-2-metil-1,2,3,4-tetrahidroisoquinolin-7-ol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluidas las interacciones con enzimas y receptores.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 4-(1-Hidroxiciclohexil)-2-metil-1,2,3,4-tetrahidroisoquinolin-7-ol implica su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto puede interactuar con enzimas como la monoaminooxidasa o receptores como los receptores de dopamina.
Vías involucradas: Puede influir en las vías de los neurotransmisores, lo que lleva a posibles efectos en el estado de ánimo y la cognición.
Comparación Con Compuestos Similares
Compuestos similares
4-(1-Hidroxiciclohexil)-1,2,3,4-tetrahidroisoquinolina: Carece del grupo metilo, lo que puede afectar su actividad biológica.
2-Metil-1,2,3,4-tetrahidroisoquinolin-7-ol: Carece del grupo hidroxiciclohexil, lo que puede influir en su reactividad química y aplicaciones.
Singularidad
4-(1-Hidroxiciclohexil)-2-metil-1,2,3,4-tetrahidroisoquinolin-7-ol es único debido a la presencia de los grupos hidroxiciclohexil y metil, que confieren propiedades químicas y biológicas distintas. Esta combinación de grupos funcionales lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Actividad Biológica
4-(1-Hydroxycyclohexyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol, also known by its CAS number 1187948-72-6, is a compound of interest due to its potential biological activities. This article reviews the existing research on its pharmacological properties, including its effects on various biological systems and its potential therapeutic applications.
- Molecular Formula : C16H23NO2
- Molecular Weight : 261.36 g/mol
- CAS Number : 1187948-72-6
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects, particularly in the context of neuroprotection, anti-inflammatory properties, and potential antiviral effects.
Neuroprotective Effects
Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. In a study involving neurotoxicity models, it was found that compounds similar to this compound could reduce neuronal cell death induced by oxidative stress. Mechanistically, these compounds may modulate pathways associated with apoptosis and inflammation in neuronal cells .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Tetrahydroisoquinoline derivatives have been reported to inhibit pro-inflammatory cytokines in various models. This activity may be beneficial in conditions characterized by chronic inflammation .
Case Studies and Research Findings
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with neurotransmitter systems and modulate inflammatory responses through the inhibition of specific signaling pathways.
Propiedades
Fórmula molecular |
C16H23NO2 |
|---|---|
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
4-(1-hydroxycyclohexyl)-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C16H23NO2/c1-17-10-12-9-13(18)5-6-14(12)15(11-17)16(19)7-3-2-4-8-16/h5-6,9,15,18-19H,2-4,7-8,10-11H2,1H3 |
Clave InChI |
CQKOYFVTJFAYOB-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C2=C(C1)C=C(C=C2)O)C3(CCCCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















